![molecular formula C11H8N2 B1347607 4-(1H-Pyrrol-1-yl)benzonitrile CAS No. 23351-07-7](/img/structure/B1347607.png)
4-(1H-Pyrrol-1-yl)benzonitrile
Overview
Description
4-(1H-Pyrrol-1-yl)benzonitrile is a chemical compound with the CAS Number: 23351-07-7 and a linear formula of C11H8N2 . It has a molecular weight of 168.2 .
Synthesis Analysis
Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids .Molecular Structure Analysis
The InChI Code of 4-(1H-Pyrrol-1-yl)benzonitrile is 1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H . The InChI key is OKVSZRKKRHNDOL-UHFFFAOYSA-N .Scientific Research Applications
Fluorescence Studies
“4-(1H-Pyrrol-1-yl)benzonitrile” (PBN) has been studied for its unique fluorescence properties . It exhibits dual fluorescence in solution, with the emission spectrum displaying different solvent dependence due to the stronger electron-attracting power of the benzonitrile moiety compared to the phenyl one . This property makes it useful in the study of charge-transfer-type fluorescence and the understanding of photophysical behaviors in different environments .
Building Block in Chemical Synthesis
PBN is considered a heterocyclic building block . This means it can be used in the synthesis of a wide variety of complex organic compounds. Its unique structure allows it to react in ways that can lead to the creation of new molecules with potential applications in various fields of research .
Studies in Cryogenic Matrixes
The fluorescence spectrum of PBN in a neat argon matrix is excitation-wavelength-dependent . This property has been used to study the restriction of large-amplitude motions in the matrix . Such studies have implications for understanding the properties of these systems in liquid solution .
Solvent Dependence Studies
The fluorescence spectra of PBN display different solvent dependence . This property is useful in studies aimed at understanding the effects of solvents on the photophysical behaviors of molecules .
Studies of Charge-Transfer States
PBN has been used in studies of charge-transfer (CT) states . The CT state of PBN can be populated directly by light absorption and not via the locally excited (LE) state . This property is useful in the study of light-induced processes .
Studies of Locally Excited States
The locally excited (LE) state of PBN has been studied using fluorescence spectroscopy . The LE state is related to the 11B2u state of benzene . This property is useful in studies aimed at understanding the properties of locally excited states .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrrole derivatives, to which 4-(1h-pyrrol-1-yl)benzonitrile belongs, have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .
Mode of Action
It’s known that pyrrole derivatives can inhibit the activity of their targets, leading to various downstream effects . For instance, inhibition of dihydrofolate reductase can interfere with DNA synthesis and cell division, while inhibition of tyrosine kinase can disrupt signal transduction pathways .
Biochemical Pathways
Based on the known targets of pyrrole derivatives, it can be inferred that 4-(1h-pyrrol-1-yl)benzonitrile may affect pathways related to dna synthesis, cell division, and signal transduction .
Result of Action
Given that pyrrole derivatives can inhibit various targets such as dihydrofolate reductase and tyrosine kinase, it can be inferred that 4-(1h-pyrrol-1-yl)benzonitrile may have potential anticancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-Pyrrol-1-yl)benzonitrile. For instance, the compound’s fluorescence spectrum in an argon matrix is excitation-wavelength-dependent . This suggests that the compound’s action could be influenced by the light conditions in its environment. Moreover, safety data sheets indicate that the compound should be used only outdoors or in a well-ventilated area , suggesting that air circulation could affect its stability and efficacy.
properties
IUPAC Name |
4-pyrrol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVSZRKKRHNDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177915 | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)benzonitrile | |
CAS RN |
23351-07-7 | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023351077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23351-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-Pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-PYRROL-1-YL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379R1YD2SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What causes PBN to exhibit dual fluorescence?
A: PBN's dual fluorescence arises from the interplay between its locally excited (LE) and charge transfer (CT) states. In weakly polar environments, excitation initially populates the bright S2 state (ππ*) . From here, it can relax and emit from the LE state, resulting in a higher energy, blue-shifted emission. Alternatively, it can undergo internal conversion to the dark S1 state (LE) and subsequently emit, leading to a lower energy, red-shifted emission .
Q2: How does solvent polarity affect PBN's fluorescence?
A: Solvent polarity plays a crucial role in dictating which excited state dominates the emission process. In polar solvents, the CT state (S3) is stabilized, becoming energetically accessible. This stabilization effectively removes the barrier along the twisting coordinate, allowing for population of the twisted CT state minimum. Consequently, emission from the CT state becomes the dominant pathway, resulting in a red-shifted fluorescence .
Q3: Does the presence of acetonitrile (AN) always lead to dual fluorescence in PBN?
A: Not necessarily. While PBN exhibits dual fluorescence in solutions containing acetonitrile, this behavior is not solely due to AN's presence. Studies on PBN/AN clusters in supersonic jets show that CT emission only becomes prominent when at least four AN molecules are clustered around a single PBN molecule . This suggests a critical role of specific solvent interactions, possibly related to stabilizing the CT state, in enabling dual fluorescence.
Q4: What insights do cryogenic matrix studies offer about PBN's excited states?
A: Cryogenic matrix studies, particularly in argon matrices, provide valuable information about PBN's excited states. These studies reveal that direct excitation of the CT band is possible, evidenced by the presence of CT emission even at long excitation wavelengths . Additionally, comparing the LE emission in the matrix to gas-phase spectra reveals a blue shift, suggesting that the dipole moment of the LE state is smaller than that of the ground state .
Q5: How does PBN's behavior in cryogenic matrices differ from that of a similar molecule, N-phenylpyrrole (PP)?
A: While both PBN and PP exhibit solvent-dependent fluorescence, their behavior in cryogenic matrices reveals key differences. Adding acetonitrile to an argon matrix containing PP leads to the emergence of two distinct emission bands. In contrast, PBN's fluorescence spectrum remains largely unchanged upon AN addition . This difference highlights the impact of structural modifications on the photophysical properties and emphasizes the importance of specific solvent interactions in these systems.
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